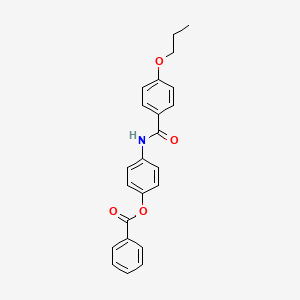
4-(4-Propoxybenzamido)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Propoxybenzamido)phenyl benzoate: is an organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzoate group attached to a phenyl ring, which is further substituted with a propoxybenzamido group. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propoxybenzamido)phenyl benzoate typically involves the esterification of 4-(4-Propoxybenzamido)phenol with benzoic acid or its derivatives. One common method is the Schotten-Baumann reaction, where the phenol reacts with benzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Propoxybenzamido)phenyl benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
4-(4-Propoxybenzamido)phenyl benzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(4-Propoxybenzamido)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: A simpler ester with similar structural features but lacking the propoxybenzamido group.
4-Propoxybenzoic acid: Contains the propoxy group but lacks the ester linkage.
Benzyl benzoate: Another ester with a benzyl group instead of the propoxybenzamido group.
Uniqueness
4-(4-Propoxybenzamido)phenyl benzoate is unique due to the presence of both the propoxybenzamido and benzoate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88340-20-9 |
|---|---|
Molecular Formula |
C23H21NO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[4-[(4-propoxybenzoyl)amino]phenyl] benzoate |
InChI |
InChI=1S/C23H21NO4/c1-2-16-27-20-12-8-17(9-13-20)22(25)24-19-10-14-21(15-11-19)28-23(26)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3,(H,24,25) |
InChI Key |
LKVPSWDOYOAJLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















